molecular formula C14H15ClO5 B14690398 Diethyl (3-chlorobenzoyl)propanedioate CAS No. 30010-83-4

Diethyl (3-chlorobenzoyl)propanedioate

Cat. No.: B14690398
CAS No.: 30010-83-4
M. Wt: 298.72 g/mol
InChI Key: HGYKXPIKAPKSPP-UHFFFAOYSA-N
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Description

Diethyl (3-chlorobenzoyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorobenzoyl group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chlorobenzoyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate (diethyl propanedioate) with 3-chlorobenzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reagents are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chlorobenzoyl)propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base to generate the enolate ion from diethyl malonate.

    3-Chlorobenzoyl Chloride: Acts as the electrophile in the alkylation reaction.

    Ethanol: Common solvent for the reaction.

    Hydrochloric Acid: Used in hydrolysis reactions to convert esters to carboxylic acids.

Major Products

    Substituted Monocarboxylic Acids: Formed through decarboxylation.

    Carboxylic Acids: Resulting from hydrolysis of the ester groups.

Scientific Research Applications

Diethyl (3-chlorobenzoyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (3-chlorobenzoyl)propanedioate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-chlorobenzoyl)propanedioate is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct reactivity and potential applications compared to other esters. This structural feature allows for specific interactions in chemical reactions and potential biological activity.

Properties

CAS No.

30010-83-4

Molecular Formula

C14H15ClO5

Molecular Weight

298.72 g/mol

IUPAC Name

diethyl 2-(3-chlorobenzoyl)propanedioate

InChI

InChI=1S/C14H15ClO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-6-5-7-10(15)8-9/h5-8,11H,3-4H2,1-2H3

InChI Key

HGYKXPIKAPKSPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

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